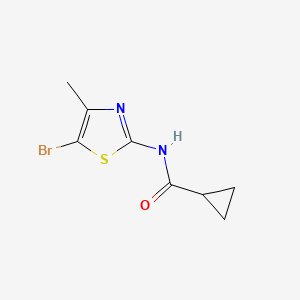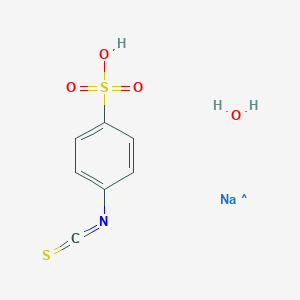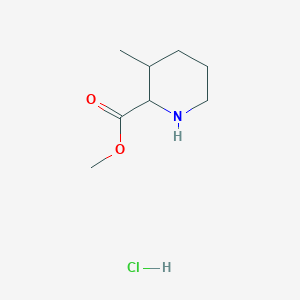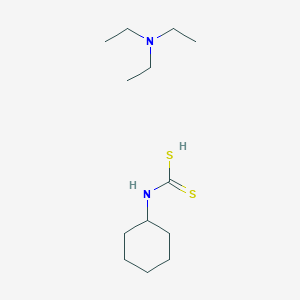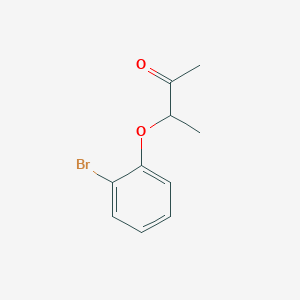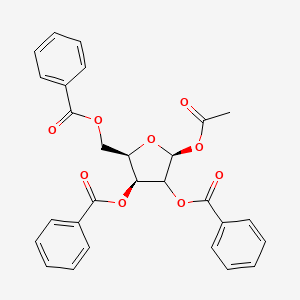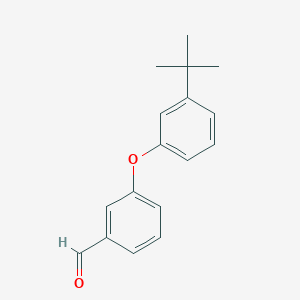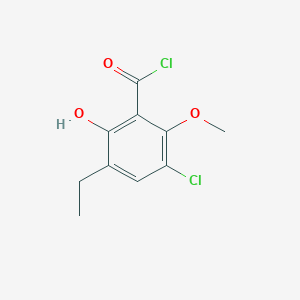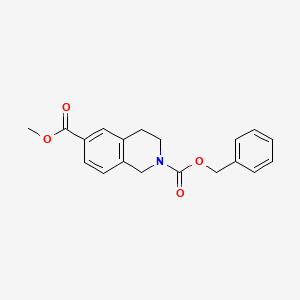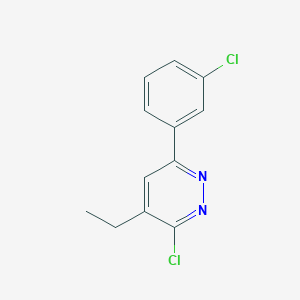
n-(3-Hydroxypropyl)glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Hydroxypropyl)glycine ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
n-(3-Hydroxypropyl)glycine ethyl ester can be synthesized through the esterification of (3-Hydroxy-propylamino)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
n-(3-Hydroxypropyl)glycine ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a base such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Sodium methoxide in an alcohol solvent.
Major Products Formed
Hydrolysis: (3-Hydroxy-propylamino)-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
n-(3-Hydroxypropyl)glycine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and other value-added chemicals.
Mechanism of Action
The mechanism of action of n-(3-Hydroxypropyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar properties but different applications.
Methyl butyrate: Another ester known for its fruity odor and use in flavoring.
Uniqueness
n-(3-Hydroxypropyl)glycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3 |
InChI Key |
CFBJHQXNCRXAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
